2-(1,2-Dithiolan-3-yl)acetic acid is a sulfur-containing organic compound characterized by its unique dithiolane structure. It is classified as a dithiolane derivative, which are compounds featuring a five-membered ring containing two sulfur atoms and three carbon atoms. This compound has garnered attention in various fields of chemistry due to its potential biological activities and applications in medicinal chemistry.
2-(1,2-Dithiolan-3-yl)acetic acid falls within the broader category of organosulfur compounds. Its classification as a dithiolane derivative positions it among other biologically active sulfur-containing compounds that exhibit antioxidant properties and potential therapeutic effects.
The synthesis of 2-(1,2-dithiolan-3-yl)acetic acid can be achieved through a multi-step process:
The molecular structure of 2-(1,2-dithiolan-3-yl)acetic acid features:
2-(1,2-Dithiolan-3-yl)acetic acid participates in various chemical reactions typical for dithiolane derivatives:
The mechanism of action for 2-(1,2-dithiolan-3-yl)acetic acid primarily revolves around its antioxidant properties. It is believed to exert its effects through:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound and confirm its structure post-synthesis .
The applications of 2-(1,2-dithiolan-3-yl)acetic acid extend into various scientific fields:
The 1,2-dithiolane ring system enables distinctive binding interactions within kinase ATP-binding sites, as demonstrated in the development of Rho-associated coiled-coil kinase 2 (ROCK2) inhibitors. Molecular docking studies reveal that the dithiolane sulfur atoms form critical hydrogen bonds with Met172 in the hinge region of ROCK2—a residue critical for kinase activity regulation. This interaction mode is distinct from classical ROCK inhibitors like fasudil, which typically target hydrophobic pockets without hinge region engagement [2] [5].
Table 1: Key Binding Interactions of Dithiolane-Containing Inhibitors in Kinase Domains
Target Kinase | Compound | Critical Interaction | Binding Energy (kcal/mol) | Functional Outcome |
---|---|---|---|---|
ROCK2 | DC24 | Met172 H-bonding | -9.8 | 50-fold selectivity over ROCK1 |
ROCK1 | Fasudil | Hydrophobic packing | -7.2 | Non-selective inhibition |
ROCK2 | Belumosudil | Leu205 van der Waals | -8.5 | Moderate selectivity |
The disulfide bond’s conformational flexibility allows adaptation to ROCK2’s unique hinge region geometry, contrasting with ROCK1’s steric constraints. This distinction was exploited in designing DC24, where computational models predicted the dithiolane motif would occupy a subpocket adjacent to Met172, enabling irreversible displacement of bulkier residues like Arg100 [5]. Experimental validation confirmed DC24’s IC50 of 0.124 μM against ROCK2, with a 50-fold selectivity ratio over ROCK1—demonstrating SBDD’s efficacy in leveraging this motif for isoform discrimination [2].
The intrinsic redox-cycling capability of the 1,2-dithiolane ring enables synergistic antioxidant effects when hybridized with anti-inflammatory scaffolds. This occurs via two primary mechanisms:
In ROCK inhibitor DC24, the dithiolane acetic acid motif was fused with a bis(4-fluorophenyl)methyl group—a hydrophobic pharmacophore enhancing membrane permeability and targeting inflammatory cells. Biological assays confirmed this hybrid:
Table 2: Antioxidant and Anti-inflammatory Effects of Hybrid Compounds
Hybrid Structure | ROS Reduction (%) | Cellular Uptake (RFU) | TNF-α Inhibition (%) | Target Engagement |
---|---|---|---|---|
Dithiolane + Bis(4-F-Ph)methyl (DC24) | 62 ± 4.1 | 3200 ± 210 | 78 ± 5.2 | ROCK2/NF-κB |
Dithiolane + Cinnamoyl (DC18) | 58 ± 3.7 | 2900 ± 185 | 72 ± 4.8 | ROCK2/Nrf2 |
Lipoic acid alone | 41 ± 3.2 | 1100 ± 95 | 32 ± 3.1 | Nonspecific |
The spatial orientation of the acetic acid linker proves critical for conjugate stability. Esterification or amide coupling maintains redox activity while preventing premature disulfide reduction—confirmed via HPLC monitoring of plasma stability (>85% intact after 6 hours) [7] [9]. This design strategy balances the dithiolane’s electron-transfer capacity with target-specific pharmacophores, yielding multi-functional agents addressing oxidative stress and kinase-driven inflammation simultaneously.
Replacing conventional heterocycles with the 1,2-dithiolan-3-yl acetic acid motif has generated scaffolds with enhanced selectivity profiles. In ROCK inhibitors, traditional isoquinoline cores exhibit <5-fold selectivity between ROCK1/2 due to binding pocket similarities. The dithiolane’s strained ring geometry and sulfur polarity enable:
In DC24, the dithiolane-acetic acid scaffold replaced fasudil’s isoquinoline sulfonamide group entirely—a radical departure from established ROCK inhibitor chemotypes. This yielded:
In vivo validation demonstrated DC24’s superiority over FDA-approved belumosudil in CFA-induced inflammation models:
The scaffold’s versatility extends beyond kinases. In EGFR mutant inhibitors, dithiolane acetic acid conjugates showed 40-fold higher potency against T790M/L858R mutants versus wild-type by covalent engagement of Cys797 near the ATP pocket [9]. This underscores its broad applicability in designing isoform-selective or mutation-targeted therapeutics through strategic placement of the disulfide pharmacophore.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: